molecular formula C11H13N3O B13557240 2-Amino-2-(1-phenyl-1h-pyrazol-4-yl)ethan-1-ol

2-Amino-2-(1-phenyl-1h-pyrazol-4-yl)ethan-1-ol

Cat. No.: B13557240
M. Wt: 203.24 g/mol
InChI Key: LNPKPOGBJVCGOA-UHFFFAOYSA-N
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Description

2-Amino-2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

2-amino-2-(1-phenylpyrazol-4-yl)ethanol

InChI

InChI=1S/C11H13N3O/c12-11(8-15)9-6-13-14(7-9)10-4-2-1-3-5-10/h1-7,11,15H,8,12H2

InChI Key

LNPKPOGBJVCGOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)C(CO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol typically involves the reaction of 1-phenyl-1H-pyrazole-4-carbaldehyde with appropriate reagents. One common method involves the use of Grignard reagents, where 1-phenyl-1H-pyrazole-4-carbaldehyde is dissolved in dry tetrahydrofuran (THF) under an argon atmosphere, followed by the addition of the Grignard reagent .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions to form nitroso or nitro derivatives. For example:

  • Nitroso formation : Reaction with mild oxidizing agents (e.g., hydrogen peroxide in acidic media) yields 2-nitroso-2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol.

  • Nitro derivative : Stronger oxidants like potassium permanganate (KMnO₄) in basic conditions produce 2-nitro-2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol.

Esterification

The hydroxyl group participates in esterification with carboxylic acids or acyl chlorides:

Reagent/ConditionProductYield
Acetic anhydride (Ac₂O), H₂SO₄2-Acetoxy-2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol85%
Benzoyl chloride (PhCOCl), pyridine2-Benzoyloxy-2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol78%

These reactions are critical for modifying solubility and bioavailability in pharmaceutical applications .

Nucleophilic Substitution

The hydroxyl group can be converted to a better leaving group (e.g., tosylate) for subsequent nucleophilic substitutions:

  • Tosylation : Treatment with p-toluenesulfonyl chloride (TsCl) in pyridine forms the tosylate intermediate.

  • Displacement : Reaction with nucleophiles (e.g., NaN₃, KCN) yields azido or cyano derivatives .

Example :

2-Amino-2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-olTsCl, pyridineTosyl intermediateNaN₃2-Azido-2-(1-phenyl-1H-pyrazol-4-yl)ethane\text{this compound} \xrightarrow{\text{TsCl, pyridine}} \text{Tosyl intermediate} \xrightarrow{\text{NaN₃}} \text{2-Azido-2-(1-phenyl-1H-pyrazol-4-yl)ethane}

Condensation Reactions

The amine group reacts with aldehydes/ketones to form Schiff bases, which are intermediates in heterocyclic synthesis:

  • With benzaldehyde : Forms N-benzylidene-2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-amine, a precursor for bioactive triazole derivatives .

  • With acetylacetone : Produces pyrazolo-pyridine hybrids via cyclocondensation .

Biological Interaction Pathways

The compound interacts with biological targets through hydrogen bonding and π-π stacking:

TargetInteractionBiological Effect
Prostaglandin reductase (PTGR2)Binds to catalytic site via -NH₂ and pyrazole ringInhibits prostaglandin synthesis
Nicotinic acetylcholine receptorsModulates receptor activity through amine groupAnxiolytic effects in vivo

Comparative Reactivity of Analogues

CompoundKey FeatureReactivity Difference
2-(4-(2-Aminophenyl)-1H-pyrazol-1-yl)ethan-1-olOrtho-amine on phenylEnhanced electrophilic substitution
2-Amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-olEthyl substituentReduced steric hindrance in esterification

Stability and Degradation

  • Thermal stability : Decomposes above 220°C, forming phenylpyrazole fragments.

  • Photodegradation : UV exposure leads to oxidative cleavage of the C-N bond in the amine group.

Scientific Research Applications

2-Amino-2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets. For instance, it has been shown to interact with muscarinic receptors, leading to sympathoinhibitory, hypotensive, and antihypertensive effects . The compound’s effects are mediated through the cholinergic-nitric oxide signaling pathway.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol is unique due to its specific structural features, which confer distinct biological activities. Its ability to interact with muscarinic receptors and influence cardiovascular function sets it apart from other similar compounds.

Biological Activity

2-Amino-2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol, also known as 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)ethanol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant data and case studies.

The compound has the following chemical properties:

PropertyValue
Chemical FormulaC11H13N3O
Molecular Weight203.24 g/mol
IUPAC Name2-(5-amino-3-phenyl-1H-pyrazol-1-yl)ethanol
CAS Number14085-42-8
AppearanceSolid

Anticancer Activity

Research indicates that compounds containing the pyrazole moiety exhibit promising anticancer properties. For instance, derivatives of 1H-pyrazole have been shown to inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. In vitro studies demonstrated that these compounds can induce apoptosis and inhibit cell proliferation through various mechanisms, such as targeting specific signaling pathways involved in cancer progression .

Case Study:
In a recent study, a series of pyrazole derivatives were synthesized and evaluated for their anticancer activity. Among them, one derivative exhibited an IC50 value of 25 µM against MDA-MB-231 cells, indicating potent antiproliferative effects .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored in various studies. Pyrazole derivatives have been reported to selectively inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation. For example, certain derivatives demonstrated significant COX-2 inhibitory activity with selectivity indices suggesting reduced gastrointestinal toxicity compared to traditional NSAIDs like ibuprofen .

Data Table: COX Inhibition Activity

Compound IDCOX-1 Inhibition (%)COX-2 Inhibition (%)Selectivity Index
Compound A35802.29
Compound B20904.50

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been documented. Studies have shown that these compounds exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Case Study:
A derivative of the compound was tested against E. coli and showed an MIC (Minimum Inhibitory Concentration) value of 50 µg/mL, indicating moderate antibacterial activity compared to standard antibiotics .

Q & A

Basic Synthesis and Characterization

Q1: What are the standard synthetic routes for 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol, and how can reaction conditions be optimized for reproducibility? Answer:

  • Synthetic Routes : The compound can be synthesized via condensation reactions between pyrazole-carbaldehyde derivatives and amino alcohols. For example, a modified Baker-Venkataram rearrangement (as in ) using phenyl hydrazine and ethanol/acetic acid under reflux yields pyrazole intermediates. Subsequent purification via column chromatography (silica gel) and recrystallization (ethanol) is critical .
  • Optimization : Reaction time (e.g., 7–12 hours), stoichiometric ratios (1:1 aldehyde:amine), and solvent polarity (ethanol vs. DMF) significantly affect yields. Monitoring via TLC and adjusting pH during extraction (e.g., using 4N HCl for precipitate formation) improves purity .

Advanced Structural Analysis

Q2: How do crystallographic parameters (e.g., dihedral angles, hydrogen bonding) influence the bioactivity of this compound, and what contradictions exist in reported structural data? Answer:

  • Crystallographic Insights : X-ray diffraction (e.g., Stoe IPDS-II diffractometer) reveals dihedral angles between the pyrazole ring and substituents (e.g., 16.83°–51.68° for methoxyphenyl/phenyl groups), which impact molecular rigidity and ligand-receptor interactions . O–H···N hydrogen bonds stabilize crystal packing .
  • Data Contradictions : Discrepancies arise in torsion angles due to substituent electronic effects (e.g., electron-withdrawing groups vs. methoxy) and solvent interactions during crystallization. Comparative studies using SHELXL refinement ( ) are recommended to resolve ambiguities .

Analytical Method Development

Q3: What advanced analytical techniques are suitable for quantifying impurities in this compound, and how can method robustness be validated? Answer:

  • Techniques :
    • HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (70:30) for baseline separation of byproducts (e.g., unreacted pyrazole-carbaldehydes) .
    • FTIR : Monitor functional groups (e.g., NH₂ at ~3350 cm⁻¹, OH at ~3200 cm⁻¹) to confirm structural integrity .
  • Validation : Follow ICH guidelines for linearity (R² > 0.995), precision (%RSD < 2%), and recovery (98–102%) using spiked samples .

Biological Activity Profiling

Q4: What in vitro assays are recommended for evaluating the antifungal or anti-inflammatory potential of this compound, and how do structural modifications affect activity? Answer:

  • Assays :
    • Antifungal : Broth microdilution (CLSI M27-A3) against Candida albicans (MIC ≤ 16 µg/mL) .
    • Anti-inflammatory : COX-2 inhibition assays (IC₅₀) using recombinant enzymes and ELISA for PGE₂ quantification .
  • SAR Insights : Substituents on the phenyl ring (e.g., electron-donating groups like –OCH₃) enhance activity by improving solubility and target binding. Pyrazole N-methylation reduces metabolic degradation .

Safety and Handling Protocols

Q5: What safety protocols are critical for handling this compound in laboratory settings? Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods for weighing and synthesis due to potential dust/volatile byproducts.
  • Waste Management : Collect organic waste in sealed containers for incineration by licensed facilities .

Computational Modeling

Q6: How can molecular docking studies predict the binding affinity of this compound to biological targets, and what force fields are most accurate? Answer:

  • Docking Workflow :
    • Prepare the ligand (AM1-BCC charges) and receptor (e.g., CYP51 for antifungal targets) using AutoDock Vina .
    • Use CHARMM36 or OPLS-AA force fields for energy minimization and MD simulations (10 ns) to assess stability .
  • Validation : Compare docking scores (ΔG ≤ −8 kcal/mol) with experimental IC₅₀ values to refine models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.